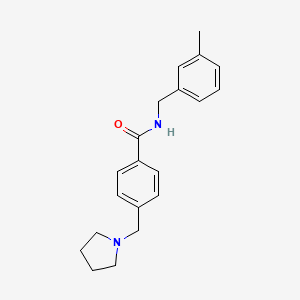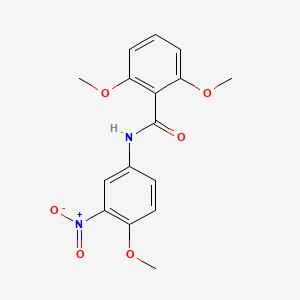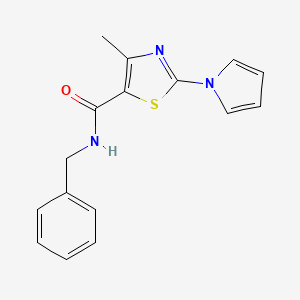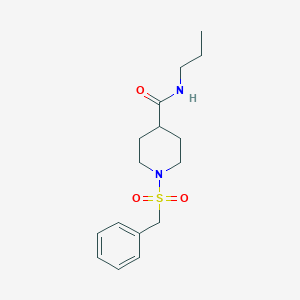![molecular formula C13H19N3O3 B4732931 5-[(cycloheptylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4732931.png)
5-[(cycloheptylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
5-[(cycloheptylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid, also known as CHAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. CHAC is a pyrazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for a wide range of research applications.
Mecanismo De Acción
The mechanism of action of 5-[(cycloheptylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is not fully understood, but it is thought to involve the inhibition of certain enzymes that are critical for cell survival. Specifically, 5-[(cycloheptylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to inhibit the activity of the enzyme glutathione S-transferase, which is involved in the detoxification of reactive oxygen species. This inhibition leads to an accumulation of reactive oxygen species, which can cause oxidative damage and ultimately lead to cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, 5-[(cycloheptylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to have a variety of other biochemical and physiological effects. For example, 5-[(cycloheptylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to have anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. 5-[(cycloheptylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has also been shown to have neuroprotective activity, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 5-[(cycloheptylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid as a research tool is its potent activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell survival and for developing new cancer therapies. However, one limitation of 5-[(cycloheptylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is that it can be difficult to synthesize and purify, which can make it challenging to use in large-scale experiments.
Direcciones Futuras
There are many potential future directions for research on 5-[(cycloheptylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid. One area of interest is in the development of new cancer therapies based on 5-[(cycloheptylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid or related compounds. Another area of interest is in the study of 5-[(cycloheptylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid's neuroprotective activity, which may have applications in the treatment of neurodegenerative diseases. Additionally, research on the mechanisms of 5-[(cycloheptylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid's anti-inflammatory activity may lead to the development of new treatments for inflammatory diseases.
Aplicaciones Científicas De Investigación
5-[(cycloheptylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. 5-[(cycloheptylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to have potent anticancer activity in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. This activity is thought to be due to 5-[(cycloheptylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid's ability to inhibit the activity of certain enzymes that are critical for cancer cell survival.
Propiedades
IUPAC Name |
5-(cycloheptylcarbamoyl)-1-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-16-11(10(8-14-16)13(18)19)12(17)15-9-6-4-2-3-5-7-9/h8-9H,2-7H2,1H3,(H,15,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMELXSNGYWUHTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4732864.png)


![2-[(3-ethyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide](/img/structure/B4732892.png)
![4-({[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]carbonyl}amino)-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4732898.png)
![N-(3-chloro-4-fluorophenyl)-2-[(3,4-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4732906.png)

![3-(benzyloxy)-N-({[4-(diethylamino)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B4732921.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4732924.png)

![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4732940.png)
![3-ethyl-5-{4-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4732942.png)
